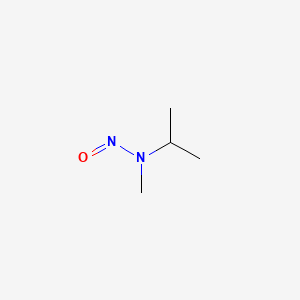
N-Methyl-N-nitroso-2-propanamine
Overview
Description
N-Nitrosomethylisopropylamine is a member of the N-nitrosamine family, known for its potent carcinogenic properties. This compound has the molecular formula C4H10N2O and is primarily used in research settings due to its ability to induce tumor formation in laboratory animals .
Mechanism of Action
Target of Action
N-Methyl-N-nitroso-2-propanamine is a complex organic compound with the molecular formula C4H10N2O The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that nitrosamines, a class of compounds to which this compound belongs, can undergo oxidation . This process may involve the addition of an oxygen atom from an oxidizing agent like hydrogen peroxide or a peroxyacid to yield an amine oxide-type intermediate . This intermediate could then undergo further reactions, potentially affecting the function of its biological targets.
Result of Action
As a nitrosamine, it may have potential impacts on cellular processes due to its oxidative properties . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be used in well-ventilated spaces to reduce vapor or gas exposure . . These precautions can help ensure the safe handling and effective action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitrosomethylisopropylamine can be synthesized through the nitrosation of secondary amines. One practical method involves using the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions . This method is efficient and allows for easy preparation and handling.
Industrial Production Methods: While specific industrial production methods for N-Nitrosomethylisopropylamine are not widely documented, the general approach involves the nitrosation of secondary amines using nitrosating agents such as sodium nitrite in the presence of an acid. This method is scalable and can be adapted for larger production volumes.
Chemical Reactions Analysis
Types of Reactions: N-Nitrosomethylisopropylamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitroso compounds and other oxidized derivatives.
Reduction: Reduction reactions can convert N-nitrosamines to amines.
Substitution: N-Nitrosomethylisopropylamine can participate in substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce secondary amines.
Scientific Research Applications
N-Nitrosomethylisopropylamine is primarily used in scientific research due to its carcinogenic properties. It is utilized in studies related to:
Cancer Research: To induce tumor formation in animal models, aiding in the study of cancer mechanisms and potential treatments.
Toxicology: To understand the toxic effects of nitrosamines and their impact on biological systems.
Pharmaceuticals: As a reference standard for detecting nitrosamine impurities in drug substances.
Properties
IUPAC Name |
N-methyl-N-propan-2-ylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c1-4(2)6(3)5-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDYNYCCEGQPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952834 | |
| Record name | N-Methyl-N-propan-2-ylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30533-08-5 | |
| Record name | 2-Propanamine, N-methyl-N-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030533085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-propan-2-ylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1595606.png)
![2-Ethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B1595608.png)







![4-[(4-Methoxyphenyl)amino]benzenediazonium](/img/structure/B1595622.png)


